Dimethyloctadecylamine stearate
Overview
Description
Dimethyloctadecylamine stearate is an organic compound formed by the reaction of stearic acid with dimethyloctadecylamine in a 1:1 molar ratio . It is commonly used as a surfactant, lubricant, and antistatic agent . The compound has a chemical formula of C36H74NO2 and a molecular weight of 573.98 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyloctadecylamine stearate is synthesized by reacting stearic acid with dimethyloctadecylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The molar ratio of stearic acid to dimethyloctadecylamine is maintained at 1:1 . The reaction is carried out at an elevated temperature to facilitate the formation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where stearic acid and dimethyloctadecylamine are mixed in the appropriate molar ratio. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The final product is then purified and processed for various applications .
Chemical Reactions Analysis
Types of Reactions
Dimethyloctadecylamine stearate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethyloctadecylamine moiety acts as a nucleophile.
Neutralization Reactions: It can neutralize acids in exothermic reactions to form salts and water.
Common Reagents and Conditions
Epichlorohydrin: Used in the synthesis of cationic asphalt emulsifiers involving dimethyloctadecylamine.
Acids: Reacts with acids to form salts.
Major Products Formed
Cationic Asphalt Emulsifiers: Formed by the reaction of dimethyloctadecylamine with epichlorohydrin.
Scientific Research Applications
Dimethyloctadecylamine stearate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in the preparation of cationic emulsifiers for biological studies.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized as a lubricant, antistatic agent, and in the production of softeners, sensitizers, and dyes.
Mechanism of Action
The mechanism of action of dimethyloctadecylamine stearate involves its strong nucleophilic ability, allowing it to participate in nucleophilic substitution reactions. It attacks less substituted carbon atoms in epichlorohydrin, leading to the formation of cationic emulsifiers . The compound’s surfactant properties enable it to reduce surface tension and stabilize emulsions .
Comparison with Similar Compounds
Similar Compounds
Dimethyldodecylamine: Another tertiary amine with similar surfactant properties.
Dimethyloctadecylamine: The parent compound used in the synthesis of dimethyloctadecylamine stearate.
Uniqueness
This compound is unique due to its specific combination of stearic acid and dimethyloctadecylamine, which imparts distinct surfactant and emulsifying properties. Its ability to form stable emulsions and act as a lubricant and antistatic agent makes it valuable in various industrial applications .
Properties
IUPAC Name |
N,N-dimethyloctadecan-1-amine;octadecanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43N.C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-20H2,1-3H3;2-17H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXALKJAAQSZAQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C.CCCCCCCCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H79NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Octadecanoic acid, compd. with N,N-dimethyl-1-octadecanamine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
14745-75-6 | |
Record name | Octadecanoic acid, compd. with N,N-dimethyl-1-octadecanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14745-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyloctadecylamine stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014745756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, compd. with N,N-dimethyl-1-octadecanamine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Stearic acid, compound with N,N-dimethyloctadecylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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